Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a Mannich reaction, which combines formaldehyde, a secondary amine, and a ketone.
Introduction of the Methoxyphenyl Group:
Formation of the Tetrahydropyrimidine Ring: The tetrahydropyrimidine ring is formed through a cyclization reaction involving a suitable precursor.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(4-bromophenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the 4-methoxyphenyl group, which may impart distinct pharmacological properties compared to its analogs with different substituents. This uniqueness can be attributed to differences in electronic and steric effects, which influence the compound’s interaction with molecular targets.
Properties
Molecular Formula |
C24H28N4O4 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H28N4O4/c1-3-32-23(30)20-21(17-7-5-4-6-8-17)25-24(26-22(20)29)28-15-13-27(14-16-28)18-9-11-19(31-2)12-10-18/h4-12,20-21H,3,13-16H2,1-2H3,(H,25,26,29) |
InChI Key |
HVJQRFXAKCJLPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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